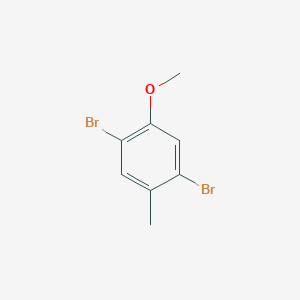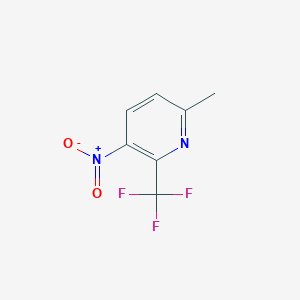![molecular formula C30H37Br2F2N3S2 B12095955 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole CAS No. 1887135-96-7](/img/structure/B12095955.png)
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole is a complex organic compound that has gained significant attention in the field of materials science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in the development of semiconducting materials and organic photovoltaic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: The incorporation of fluorine atoms into the benzotriazole core is carried out using fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the thiophene rings can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted derivatives with different electronic and optical properties .
Applications De Recherche Scientifique
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Photovoltaics: Used as a building block in the synthesis of donor-acceptor polymers for organic solar cells.
Organic Light-Emitting Diodes (OLEDs): Employed in the development of materials for OLEDs due to its favorable electronic properties.
Field-Effect Transistors (FETs): Utilized in the fabrication of organic FETs for flexible electronics.
Sensors: Incorporated into materials for chemical and biological sensors.
Mécanisme D'action
The mechanism by which 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole exerts its effects is primarily through its electronic structure. The compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in electronic and optoelectronic devices . The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
Uniqueness
The uniqueness of 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole lies in its specific combination of bromine, fluorine, and hexyldecyl groups, which confer distinct electronic and steric properties. These features enhance its performance in organic electronic applications compared to similar compounds .
Propriétés
Numéro CAS |
1887135-96-7 |
|---|---|
Formule moléculaire |
C30H37Br2F2N3S2 |
Poids moléculaire |
701.6 g/mol |
Nom IUPAC |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole |
InChI |
InChI=1S/C30H37Br2F2N3S2/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-37-35-29-25(21-15-17-23(31)38-21)27(33)28(34)26(30(29)36-37)22-16-18-24(32)39-22/h15-18,20H,3-14,19H2,1-2H3 |
Clé InChI |
OGFVBTYFQPBCTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)Br)F)F)C4=CC=C(S4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B12095875.png)
![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)




![Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095905.png)
![[7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12095906.png)





![Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B12095961.png)
